molecular formula C5H7N3S2 B1620893 5-(Allylamino)-1,3,4-thiadiazole-2-thiol CAS No. 91780-33-5

5-(Allylamino)-1,3,4-thiadiazole-2-thiol

Cat. No. B1620893
CAS RN: 91780-33-5
M. Wt: 173.3 g/mol
InChI Key: LJMZTBZTHWQFST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Allylamino)-1,3,4-thiadiazole-2-thiol (5-ATDT) is an important small molecule that has been widely used in scientific research. It is a versatile compound that can be used in a variety of applications and has a wide range of potential applications in the biomedical, chemical, and biotechnological fields. 5-ATDT has been studied in both in vitro and in vivo systems and has been shown to have a wide range of biological activities. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 5-ATDT.

Scientific Research Applications

5-(Allylamino)-1,3,4-thiadiazole-2-thiol has been studied extensively in the laboratory and has a wide range of potential applications in a variety of scientific research areas. It has been used as a reagent in the synthesis of a variety of compounds and has been used in drug discovery, as a potential anticancer agent, and as an inhibitor of certain enzymes. It has also been used to study the structure and function of proteins, to study the effects of oxidative stress, and to investigate the effects of drugs on the human body.

Mechanism Of Action

5-(Allylamino)-1,3,4-thiadiazole-2-thiol has been shown to interact with a variety of proteins and enzymes in the body. It has been shown to bind to and inhibit the enzyme xanthine oxidase, which is involved in the metabolism of purines and pyrimidines in the body. It has also been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory prostaglandins. In addition, 5-(Allylamino)-1,3,4-thiadiazole-2-thiol has been shown to inhibit the enzyme dihydrofolate reductase, which is involved in the metabolism of folic acid.

Biochemical And Physiological Effects

5-(Allylamino)-1,3,4-thiadiazole-2-thiol has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as to have anti-proliferative and apoptotic effects. It has also been shown to have anti-cancer effects and to inhibit the growth of certain types of cancer cells. In addition, 5-(Allylamino)-1,3,4-thiadiazole-2-thiol has been shown to have anti-bacterial and anti-fungal effects, as well as to have anti-viral effects against certain viruses.

Advantages And Limitations For Lab Experiments

5-(Allylamino)-1,3,4-thiadiazole-2-thiol has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also relatively non-toxic and can be used in a wide range of concentrations. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water and therefore may not be suitable for use in aqueous solutions. In addition, it is not very stable in the presence of light or air and therefore must be stored in a dark, airtight container.

Future Directions

5-(Allylamino)-1,3,4-thiadiazole-2-thiol has a wide range of potential applications in the biomedical, chemical, and biotechnological fields. Further research could be done to explore its potential as an anticancer agent, as an inhibitor of enzymes, and as a potential therapeutic agent. In addition, further research could be done to explore its potential as an antioxidant and to investigate its effects on oxidative stress. Furthermore, further research could be done to investigate its effects on other diseases, such as Alzheimer’s disease, and to explore its potential as a therapeutic agent for these diseases. Finally, further research could be done to explore its potential as an anti-viral agent and to investigate its effects on viral infections.

properties

IUPAC Name

5-(prop-2-enylamino)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S2/c1-2-3-6-4-7-8-5(9)10-4/h2H,1,3H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMZTBZTHWQFST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364646
Record name 5-(allylamino)-1,3,4-thiadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Allylamino)-1,3,4-thiadiazole-2-thiol

CAS RN

91780-33-5
Record name MLS002920557
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142478
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(allylamino)-1,3,4-thiadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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